molecular formula C19H18N2O2S B11021614 N-benzyl-4-methyl-N-(pyridin-2-yl)benzenesulfonamide

N-benzyl-4-methyl-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11021614
M. Wt: 338.4 g/mol
InChI Key: GXDSYDNTERMBRT-UHFFFAOYSA-N
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Description

N~1~-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a methyl group, and a pyridyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide.

    Introduction of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction using 2-chloropyridine.

Industrial Production Methods

Industrial production of N1-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or 2-chloropyridine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N~1~-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N~1~-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: Known for its antibacterial properties.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Used in the treatment of bacterial infections.

The uniqueness of N1-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-benzyl-4-methyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H18N2O2S/c1-16-10-12-18(13-11-16)24(22,23)21(19-9-5-6-14-20-19)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

GXDSYDNTERMBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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